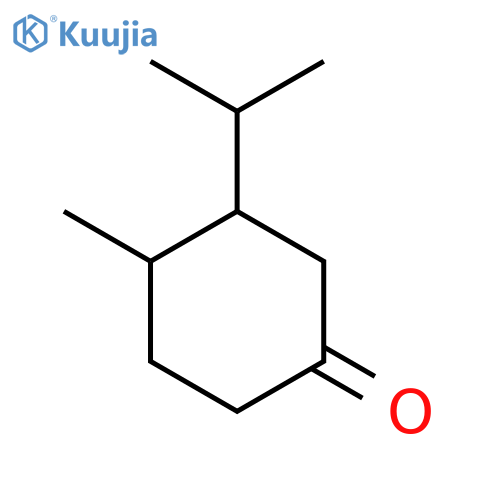Cas no 41500-85-0 (4-Methyl-3-(propan-2-yl)cyclohexan-1-one)
4-メチル-3-(プロパン-2-イル)シクロヘキサン-1-オンは、環状ケトン構造を持つ有機化合物です。分子式C10H18Oで表され、シクロヘキサン骨格にメチル基とイソプロピル基が結合した特徴的な構造を有します。この化合物は、香料やフレグランス産業において中間体として有用であり、特有の香気特性を示します。また、有機合成化学においては、立体障害を有する官能基の存在により、選択的反応の基質として利用可能です。高い純度で合成可能な点が特長で、精密な化学反応における再現性の高い結果が得られます。

41500-85-0 structure
商品名:4-Methyl-3-(propan-2-yl)cyclohexan-1-one
4-Methyl-3-(propan-2-yl)cyclohexan-1-one 化学的及び物理的性質
名前と識別子
-
- 4-methyl-3-(propan-2-yl)cyclohexan-1-one
- EN300-1156487
- 41500-85-0
- 4-Methyl-3-(propan-2-yl)cyclohexan-1-one
-
- インチ: 1S/C10H18O/c1-7(2)10-6-9(11)5-4-8(10)3/h7-8,10H,4-6H2,1-3H3
- InChIKey: ZRLHOYPNSADZEO-UHFFFAOYSA-N
- ほほえんだ: O=C1CCC(C)C(C1)C(C)C
計算された属性
- せいみつぶんしりょう: 154.135765193g/mol
- どういたいしつりょう: 154.135765193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 149
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 2.4
4-Methyl-3-(propan-2-yl)cyclohexan-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1156487-1.0g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 1g |
$1256.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-2.5g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 2.5g |
$2464.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-0.05g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 0.05g |
$1056.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-0.25g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 0.25g |
$1156.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-0.1g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 0.1g |
$1106.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-5.0g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-10.0g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1156487-0.5g |
4-methyl-3-(propan-2-yl)cyclohexan-1-one |
41500-85-0 | 0.5g |
$1207.0 | 2023-06-09 |
4-Methyl-3-(propan-2-yl)cyclohexan-1-one 関連文献
-
1. Journal: index of authors, 1963
-
2. NotesC. A. Bunton,B. N. Hendy,D. Chapman,S. H. Glarum,A. G. Massey,E. Boyland,R. Nery,A. A. R. Sayigh,H. Ulrich,D. A. House,N. F. Curtis,R. F. Evans,W. Kynaston,D. Brown,T. G. Halsall,Irene M. Davidson,O. C. Musgrave,A. B. P. Lever,J. Lewis,R. S. Nyholm,F. H. C. Stewart,C. A. Coulson,T. H. Goodwin,E. J. Keogh,Eva M. Philbin,S. Ushioda,T. S. Wheeler,H. C. E. Mannerskantz,G. W. Parshall,G. Wilkinson J. Chem. Soc. 1963 3137
41500-85-0 (4-Methyl-3-(propan-2-yl)cyclohexan-1-one) 関連製品
- 1481136-43-9(1-[(2-hydroxyphenyl)methyl]pyrrolidine-3-carboxylic acid)
- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)
- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2228726-78-9(2-(but-3-yn-2-yl)-4-methoxypyridine)
- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)
- 1218591-94-6(2-[3-(hydroxymethyl)piperidin-1-yl]propanoic acid)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量
